

The Pharmacokinetics of CRT0066101: A Technical Overview

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Compound of Interest

Compound Name: CRT0066101 dihydrochloride

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This technical guide provides an in-depth analysis of the pharmacokinetic properties of CRT0066101, a potent and selective inhibitor of the Protein Kinase D (PKD) family of enzymes. The document summarizes key pharmacokinetic data, details experimental methodologies from preclinical studies, and illustrates the compound's mechanism of action through its effects on critical signaling pathways.

In Vitro and In Vivo Pharmacokinetics of CRT0066101

CRT0066101 has demonstrated promising pharmacokinetic characteristics in preclinical studies, highlighting its potential as an orally bioavailable therapeutic agent.

In Vitro Inhibitory Activity

CRT0066101 is a highly potent inhibitor of all three PKD isoforms. The biochemical half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong and specific binding to the target enzymes.



Isoform	IC50 (nM)
PKD1	1
PKD2	2.5
PKD3	2

In Vivo Pharmacokinetic Parameters in Mice

Studies in mouse models have been crucial in establishing the pharmacokinetic profile of CRT0066101. The compound exhibits excellent oral bioavailability and achieves therapeutic concentrations in both plasma and tumor tissue.

Parameter	Value	Animal Model	Dosing
Terminal Half-life	60 minutes	CD-1 Mice	Single bolus dose
Oral Bioavailability	~100%	CD-1 Mice	Single bolus dose
Peak Plasma Concentration	8 μM (detectable at 6 hours)	CD-1 Mice	80 mg/kg/day for 5 days (oral)
Peak Tumor Concentration	12 μM (within 2 hours)	nu/nu Mice with Panc- 1 Xenografts	80 mg/kg/day (oral)[1]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the pharmacokinetics and efficacy of CRT0066101.

In Vivo Pharmacokinetic Study

- Animal Model: CD-1 mice were used to determine the fundamental pharmacokinetic parameters of CRT0066101.
- Dosing: For single-dose pharmacokinetics, a bolus dose was administered. For multipledose studies, mice received a daily oral gavage of 80 mg/kg of CRT0066101 for 5 days.[2]



- Sample Collection: Blood was collected via cardiac puncture under terminal anesthesia at various time points after administration.[2]
- Bioanalytical Method: While the specific parameters of the bioanalytical method for quantifying CRT0066101 in plasma and tumor tissue are not publicly detailed, such analyses are typically conducted using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This standard technique allows for the sensitive and specific quantification of small molecules in complex biological matrices. The general workflow for such a method would involve:
 - Sample Preparation: Protein precipitation from plasma or tissue homogenates using an organic solvent (e.g., acetonitrile).
 - Chromatographic Separation: Separation of the analyte from matrix components on a C18 reverse-phase column.
 - Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

In Vivo Efficacy Studies in Pancreatic Cancer Models

- · Heterotopic Xenograft Model:
 - Cell Line: Panc-1 human pancreatic cancer cells were used.
 - Animal Model: CR-UK nu/nu mice.
 - Procedure: 5 x 106 Panc-1 cells were injected subcutaneously. When tumors reached an average area of 0.3 cm², mice were treated with an oral daily dose of 80 mg/kg of CRT0066101.[2]
- Orthotopic Xenograft Model:
 - Cell Line: Panc-1 cells.
 - Animal Model: Mice were implanted with Panc-1 cells in the pancreas.



- Procedure: One week after implantation, mice were randomized into control (vehicle) and treatment groups. The treatment group received 80 mg/kg of CRT0066101 orally once daily for 21 days.[2]
- Monitoring: Tumor volume was monitored weekly using bioluminescence imaging.[2]

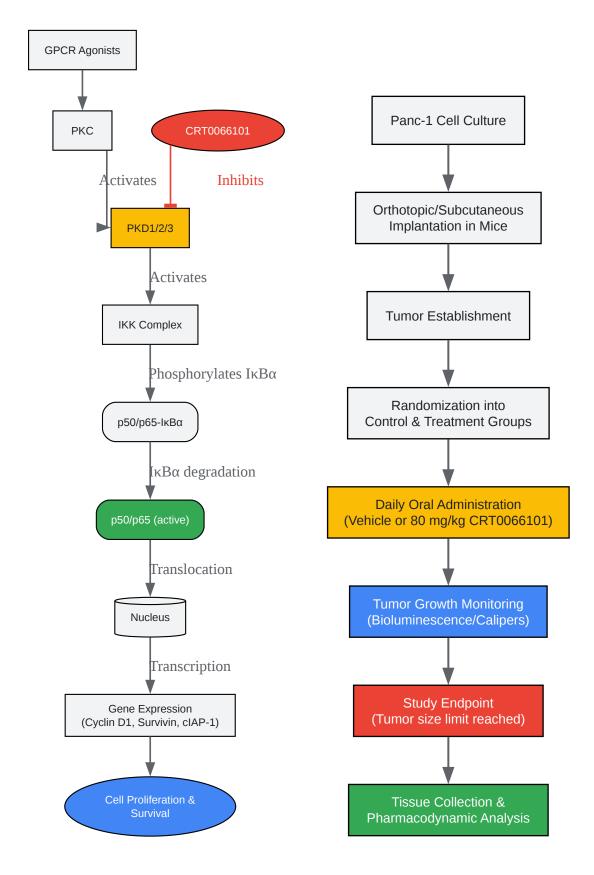
Mechanism of Action and Signaling Pathways

CRT0066101 exerts its anti-cancer effects by inhibiting the PKD-mediated signaling pathways, primarily the NF-kB pathway, which is crucial for cancer cell proliferation and survival.

PKD Inhibition and Downstream Effects

G protein-coupled receptors (GPCRs) and other stimuli can activate Protein Kinase C (PKC), which in turn phosphorylates and activates PKD. Activated PKD then phosphorylates downstream targets, leading to the activation of the transcription factor NF-κB. CRT0066101 directly inhibits PKD, thereby blocking this entire cascade.





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